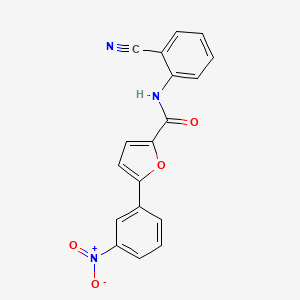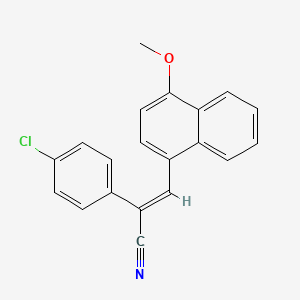
2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases, including sepsis, acute respiratory distress syndrome (ARDS), and viral infections.
Wirkmechanismus
TAK-242 exerts its effects by selectively inhibiting 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile signaling. 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile is a transmembrane protein that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, as well as other PAMPs. Upon binding to LPS, 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TAK-242 binds to a specific site on 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile, preventing the recruitment of downstream signaling molecules and inhibiting cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses. TAK-242 has also been shown to inhibit the production of reactive oxygen species (ROS), which can contribute to tissue damage in inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-242 is its specificity for 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile, which allows for targeted inhibition of 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile signaling without affecting other immune pathways. However, TAK-242 has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, TAK-242 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 2-(4-chlorophenyl)-3-(4-methoxy-1-naphthyl)acrylonitrile inhibitors. Another area of research is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs). Finally, TAK-242 may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.
Synthesemethoden
The synthesis of TAK-242 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with 4-methoxy-1-naphthylamine to form an imine intermediate. This intermediate is then reacted with ethyl cyanoacetate to yield the desired product, which is subsequently hydrolyzed to form TAK-242. The overall yield of this process is approximately 15%.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In animal models of sepsis, TAK-242 has been shown to improve survival rates and reduce the production of pro-inflammatory cytokines. In a study of patients with severe sepsis, treatment with TAK-242 was associated with a reduction in mortality and an improvement in organ function. TAK-242 has also been investigated for its potential to treat ARDS, a severe respiratory illness that can occur as a complication of sepsis or other infections. In a mouse model of ARDS, treatment with TAK-242 reduced lung inflammation and improved oxygenation.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c1-23-20-11-8-15(18-4-2-3-5-19(18)20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCOAGCCSGAPK-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
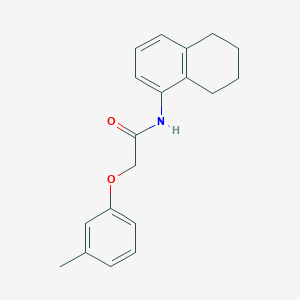
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
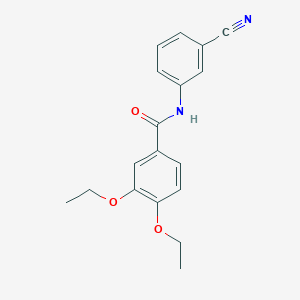
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)

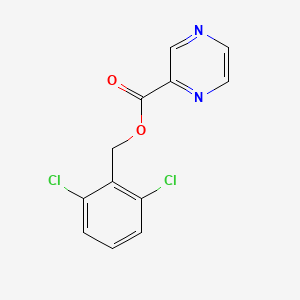
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)

![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
